molecular formula C8H17N B13324190 3-Ethyl-5-methyl-piperidine

3-Ethyl-5-methyl-piperidine

Cat. No.: B13324190
M. Wt: 127.23 g/mol
InChI Key: CXIORZBAKHTXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-methyl-piperidine is a substituted piperidine derivative with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . This compound features the piperidine ring, a six-membered heterocycle containing one nitrogen atom, which is a fundamental scaffold in medicinal chemistry and organic synthesis . The specific substitutions with ethyl and methyl groups at the 3 and 5 positions, respectively, make this molecule a valuable and versatile building block for the preparation of more complex chemical entities. Piperidine and its derivatives are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and natural products . They are frequently utilized as key intermediates in synthetic routes. A common application of piperidine derivatives is their use as bases or catalysts in organic reactions. Furthermore, the piperidine structure is instrumental in the development of new drugs, serving as a core component in the synthesis of potential therapeutic agents . As a result, this compound is of significant interest for research and development activities in drug discovery and other fine chemical applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-ethyl-5-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-4-7(2)5-9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

CXIORZBAKHTXNR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Ethyl 5 Methyl Piperidine and Analogues

Established Synthetic Routes to Substituted Piperidine (B6355638) Ring Systems

The construction of the piperidine core can be achieved through a multitude of synthetic approaches, ranging from cyclization reactions of acyclic precursors to the modification of pre-existing heterocyclic systems.

Cycloaddition and Condensation Reactions in Piperidine Synthesis

Cycloaddition and condensation reactions represent powerful tools for the convergent synthesis of highly functionalized piperidine rings. The aza-Diels-Alder reaction, a prominent example of a cycloaddition approach, allows for the construction of the six-membered ring with good control over stereochemistry. google.com Another versatile method involves the rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate. google.com This method is particularly useful for creating polysubstituted piperidines from multiple components in a single step. google.com

Condensation reactions also provide an efficient route to the piperidine core. For instance, a one-pot asymmetric synthesis of substituted piperidines can be achieved through the condensation of a nitroalkene, an amine, and an enone. researchgate.net This transformation is notable for its high efficiency and diastereoselectivity. researchgate.net The condensation of aromatic aldehydes with 1-methyl-4-piperidone (B142233) is another classic example of building complexity onto a piperidine structure. tandfonline.com Furthermore, a four-component reaction involving an aldehyde, an amine equivalent, an acyl chloride, and a dienophile can be employed to produce piperidone products, which are valuable intermediates that can be further converted to piperidines. whiterose.ac.uk

Reductive Amination Protocols for Piperidine Formation

Reductive amination is a widely used and robust method for the formation of C-N bonds and the synthesis of piperidines. researchgate.net This two-step process typically involves the condensation of an amine with a dicarbonyl compound to form an imine or enamine, followed by reduction to the corresponding piperidine. researchgate.net A variety of reducing agents can be employed, including hydrogen with a palladium on carbon (Pd/C) catalyst, and hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

A key advantage of this method is its applicability to intramolecular reactions, where a suitably functionalized acyclic precursor can cyclize to form the piperidine ring. The intramolecular reductive amination of carbohydrate-derived dicarbonyl compounds is a powerful strategy for the synthesis of polyhydroxypiperidines. researchgate.netgoogle.com More recent advancements include rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process to afford N-aryl piperidines. google.com This method involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. google.com

Multi-component Reactions Yielding Piperidine Dicarboxylates

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that incorporates most of the atoms of the starting materials. researchgate.net These reactions are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of piperidine derivatives, including those bearing dicarboxylate functionalities.

One such example is a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which, under reflux conditions in ethanol, yields substituted piperidines. The Hantzsch dihydropyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridines, which can be subsequently reduced to the corresponding piperidines. tandfonline.comscholarsportal.info These dihydropyridine products often contain two carboxylate groups. The Biginelli reaction is another well-known MCR that can lead to dihydropyrimidinones, which are structurally related to piperidones and can serve as precursors to piperidine derivatives. tandfonline.com

A notable application of MCRs in this context is the synthesis of 3-ethyl-5-methyl-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, a key intermediate in the synthesis of amlodipine. google.commdpi.com This is achieved through a Hantzsch-type reaction of a benzylidene derivative of a ketoester with an aminocrotonate. google.commdpi.com

Modifications of Pre-existing Piperidine Cores

The functionalization of a pre-existing piperidine or pyridine (B92270) ring is a common and effective strategy for the synthesis of substituted piperidines. solubilityofthings.com One of the most straightforward methods is the hydrogenation of a substituted pyridine ring to the corresponding piperidine. solubilityofthings.com This can be achieved using various catalytic systems, including rhodium and nickel-based catalysts.

Further modifications can introduce additional functionality. For example, the discovery of 3,3-disubstituted piperidines as novel inhibitors of the p53-HDM2 interaction has spurred research into the modification of the piperidine core at various positions to enhance potency. A specific and relevant example is the synthesis of (3S,5S)-(-)-3-ethyl-5-methylpiperidine, which was achieved through the regioselective endocyclic oxidation of an enantiopure 3-alkylpiperidine with bromine in acetic acid to generate a 5-alkylpiperidin-2-one intermediate. solubilityofthings.com This lactam can then be further elaborated to the target compound. solubilityofthings.com Another approach involves the reaction of 5-ethyl-2-methylpyridine (B142974) with formaldehyde (B43269) followed by reduction using a palladium-on-charcoal catalyst to yield trans-5-ethyl-2-methylpiperidine.

Stereoselective Synthesis of 3-Ethyl-5-methyl-piperidine and Chiral Analogues

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For substituted piperidines with multiple chiral centers, such as this compound, stereoselective synthetic methods are essential.

Asymmetric Synthetic Approaches Utilizing Chiral Catalysts or Auxiliaries

Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies for the enantioselective synthesis of substituted piperidines. google.com

Chiral Catalysts: Rhodium-based catalysts have proven to be particularly effective in the asymmetric synthesis of piperidine derivatives. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative can provide access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. Chiral dirhodium catalysts have also been employed for the site-selective and stereoselective functionalization of the piperidine ring at the C2, C3, and C4 positions.

The following table summarizes selected catalytic asymmetric approaches to substituted piperidines:

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Rhodium(I) with chiral ligand[2+2+2] CycloadditionPolysubstituted PiperidinesHigh- google.com
Rhodium with chiral ligandAsymmetric Reductive Heck3-Substituted TetrahydropyridinesExcellent-
Chiral Dirhodium CatalystC-H FunctionalizationC2, C3, C4-functionalized PiperidinesUp to 93%Up to >30:1
Organocatalyst (e.g., prolinederived)Michael Addition3,4,5-Trisubstituted PiperidinesHigh-

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. A variety of chiral auxiliaries have been developed for the asymmetric synthesis of piperidines. Sulfinamides, such as tert-butanesulfinamide, are widely used and have been successfully applied in the synthesis of chiral amines and their derivatives, including piperidines. The auxiliary can be attached to the nitrogen atom and directs the addition of nucleophiles to an imine or related electrophile.

Another approach utilizes chiral auxiliaries derived from amino acids. For instance, an (S)-phenylethyl moiety can be attached to the nitrogen atom of a piperidine precursor to control the stereochemistry of subsequent transformations. The use of a chiral alkylaminocarbonyl unit as a chiral auxiliary has been employed in the stereoselective synthesis of 2-substituted piperidine derivatives via asymmetric electrophilic α-amidoalkylation reactions.

The synthesis of (3S,5S)-(-)-3-ethyl-5-methylpiperidine, as previously mentioned, starts from an enantiopure 3-alkylpiperidine, which itself can be considered a product of a chiral synthesis, thereby acting as a chiral precursor for further modification. solubilityofthings.com

The following table provides examples of the use of chiral auxiliaries in piperidine synthesis:

Chiral AuxiliarySynthetic StrategyKey IntermediateStereoselectivityReference
tert-ButanesulfinamideAddition to sulfiniminesChiral β-amino ketonesHigh diastereoselectivity
(S)-phenylethylamineIntramolecular cyclization of ω-amino β-keto estersChiral β-enamino ester piperidinesSingle (Z)-isomer obtained
Chiral alkylaminocarbonylAsymmetric electrophilic α-amidoalkylationC-2 substituted piperidinesEnantiopure products

Chiral Pool Methodologies for Enantiopure Piperidine Intermediates

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules. escholarship.org Terpenoids, such as (-)-pulegone (B56846) and (-)-carvone, are common starting points for the synthesis of various natural products and can be used to create enantiopure building blocks. escholarship.org This strategy avoids the need for chiral resolution or asymmetric catalysis in the key stereocenter-defining steps.

While direct synthesis of this compound from a specific chiral pool precursor is not extensively documented in the provided sources, the principles are widely applied to piperidine synthesis. For instance, enantiopure piperidines can be accessed from amino acids, sugars, or alkaloids like quinine. rsc.orgresearchgate.net A general approach involves utilizing a chiral starting material that already contains one or more of the required stereocenters, which then directs the stereochemistry of subsequent transformations. The synthesis of enantiopure piperidine and pyrrolidine (B122466) derivatives has been achieved via ring-closing metathesis of intermediates derived from chiral N-sulfinylimines. researchgate.net These methodologies provide access to enantiopure piperidine cores that can be further elaborated to target structures like this compound.

Diastereoselective Control in Piperidine Ring Formation

Achieving diastereoselective control during the formation of the piperidine ring is critical for synthesizing polysubstituted derivatives. Several strategies have been developed to this end, including catalyst-controlled cyclizations and substrate-controlled reactions.

An iron-catalyzed thermodynamic equilibration has been shown to be a highly diastereoselective method for producing cis-2,6-disubstituted piperidines. organic-chemistry.org This method uses FeCl₃·6H₂O to catalyze the cyclization of β-amino allylic alcohol derivatives, yielding the thermodynamically more stable cis-isomers with high diastereomeric ratios (up to >99/1). organic-chemistry.org Similarly, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides access to densely functionalized, oxygenated piperidines. acs.org The stereochemical outcome of these reactions is often dependent on the directing influence of existing functional groups on the substrate.

Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another modern approach for the stereoselective synthesis of densely functionalized piperidines. nih.gov The diastereoselectivity in these reactions is influenced by the substitution pattern of the starting diene, with DFT calculations suggesting that the stereochemical outcome is dictated by the transition state geometry of the forming piperidine ring. nih.gov Furthermore, intramolecular Michael-type reactions involving β′-amino-α,β-unsaturated ketones have been utilized to prepare 2,6-disubstituted piperidines diastereoselectively. thieme-connect.com

A summary of selected diastereoselective methods is presented below.

MethodCatalyst/ReagentKey TransformationDiastereoselectivity (d.r.)Ref.
Thermodynamic EquilibrationFeCl₃·6H₂OCyclization of β-amino allylic alcoholsUp to >99:1 (cis) organic-chemistry.org
Epoxidation/Ring-OpeningTrifluoroperacetic acidEpoxidation of tetrahydropyridines>95:5 acs.org
Silylative CyclizationVisible Light/Organic DyeRadical cyclization of aza-1,6-dienesPoor to excellent nih.gov
Negishi Cross-CouplingOrganozinc/Pd catalystArylation of piperidine ringHigh (cis or trans) acs.org

Resolution of Racemic this compound Mixtures and Derivatives

When an asymmetric synthesis is not employed, the separation of racemic mixtures into their constituent enantiomers is necessary to obtain enantiopure compounds. This separation, known as chiral resolution, can be accomplished through several techniques.

A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. google.com For piperidine derivatives like ethyl nipecotate (a piperidine-3-carboxylic acid ester), resolving agents such as di-benzoyl-L-tartaric acid or (S)-mandelic acid are effective. google.com The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the isolated salt. A specific procedure for resolving racemic ethyl nipecotate involves using (S)-mandelic acid in ethyl acetate (B1210297), which, after heating and cooling, yields the (S)-mandelate salt of the (S)-enantiomer with 94% diastereomeric excess (de). google.com

Enzymatic kinetic resolution is another powerful technique. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate or deacetylate one enantiomer in a racemic mixture. researchgate.net For example, the kinetic resolution of racemic 3-hydroxy-N-methylpiperidine was achieved using CALB-catalyzed acetylation. researchgate.net This process yielded the acetate of the (R)-enantiomer, which could be further enriched in a subsequent enzymatic deacetylation step to achieve a final enantiomeric excess (ee) of 97.8%. researchgate.net

MethodResolving Agent/EnzymeSubstrate ExampleOutcomeRef.
Diastereomeric Salt Formation(S)-Mandelic AcidRacemic Ethyl Nipecotate32% yield, 94% de google.com
Diastereomeric Salt FormationDi-benzoyl-L-tartaric acidRacemic Ethyl Nipecotate35% yield, >99% de google.com
Enzymatic Kinetic ResolutionCandida antarctica lipase BRacemic 3-hydroxy-N-methylpiperidine22% overall yield, 97.8% ee researchgate.net

Derivatization and Functionalization of the this compound Core

N-Alkylation and Acylation Strategies for Nitrogen Functionalization

The nitrogen atom of the piperidine ring is a common site for functionalization. As a secondary amine, this compound can readily undergo N-alkylation and N-acylation.

N-Alkylation involves the reaction of the piperidine with an alkyl halide. libretexts.org While the alkylation of primary and secondary amines can sometimes be difficult to control, leading to mixtures of products and over-alkylation to form quaternary ammonium salts, tertiary amines are cleanly alkylated. libretexts.org The stereochemistry of N-alkylation on substituted piperidines is influenced by steric factors. For instance, in the quaternization of N-methylpiperidines with phenacyl halides, N-methylation tends to proceed via preferential axial attack, whereas N-phenacylation favors equatorial attack due to the greater steric bulk of the phenacyl group. cdnsciencepub.com

N-Acylation is a reaction with an acid chloride or acid anhydride (B1165640) to form an amide. libretexts.org This nucleophilic acyl substitution is typically a high-yielding and clean reaction. Unlike alkylation, over-acylation does not occur because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Regioselective Introduction of Ethyl and Methyl Groups on the Piperidine Ring

The controlled introduction of substituents at specific positions (regioselectivity) on the piperidine ring is a significant synthetic challenge. One direct synthesis of (3S,5S)‐(‐)‐3‐ethyl‐5‐methylpiperidine has been reported starting from enantiopure 3-alkylpiperidines. tandfonline.comtandfonline.com The key step is a regioselective endocyclic oxidation of an enantiopure 3-alkylpiperidine with bromine in acetic acid, which preferentially forms the 5-alkylpiperidin-2-one. tandfonline.comresearchgate.net This intermediate can then be further functionalized. For instance, reaction of (3S)-3-methyl-5-piperidone with sec-BuLi and iodoethane (B44018) introduces the ethyl group, leading to the synthesis of (3S,5S)‐(‐)‐3‐ethyl‐5‐methylpiperidine hydrochloride. tandfonline.com

More general strategies for regioselective functionalization often rely on catalyst and directing group control. Rhodium-catalyzed C-H functionalization of N-Boc-piperidine can be directed to the C2 or C4 positions depending on the specific catalyst and protecting group used. d-nb.infonih.govnih.gov Functionalization at the C3 position is more challenging due to the deactivating electron-withdrawing effect of the nitrogen atom. d-nb.infonih.gov An indirect approach to achieve C3 substitution involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate. d-nb.infonih.govnih.gov

Another strategy involves the alkylation of enamides. The enamide anion of Δ¹-piperideine can be regioselectively alkylated at the C3 position with various alkyl halides. odu.edu Subsequent reduction of the resulting enamine yields the 3-alkylpiperidine. odu.edu

Starting MaterialReagentsKey StepProductRef.
(3S)-3-methylpiperidine1. Br₂, AcOH; 2. sec-BuLi, iodoethane; 3. ReductionRegioselective oxidation and alkylation(3S,5S)‐(‐)‐3‐ethyl‐5‐methylpiperidine tandfonline.com
N-Boc-tetrahydropyridine1. Rhodium catalyst, Diazo compound; 2. ReductionCyclopropanation and reductive ring-opening3-substituted piperidine d-nb.infonih.gov
Piperidine1. NCS; 2. Base; 3. R-X; 4. ReductionEnamide formation and C3-alkylation3-alkylpiperidine odu.edu

Functionalization at Peripheral Positions and Exocyclic Modifications

Beyond the core ring structure, modifications can be made to the substituents attached to the piperidine. Functionalization at peripheral positions, such as the ethyl and methyl groups of this compound, or the introduction of new substituents at other ring carbons, allows for the synthesis of diverse analogues.

Direct C-H functionalization offers a powerful tool for modifying the piperidine skeleton. While challenging, catalyst-controlled reactions can achieve site-selectivity. d-nb.infonih.gov For example, by carefully selecting the rhodium catalyst and the nitrogen protecting group, functionalization can be directed to the C2 or C4 positions of the piperidine ring, even in the presence of existing substituents. d-nb.infonih.govnih.gov This allows for the introduction of arylacetate groups and other functionalities at positions other than those bearing the primary alkyl substituents.

Furthermore, exocyclic modifications involve chemical transformations of the existing ethyl and methyl groups. While not specifically detailed for this compound in the provided sources, standard synthetic transformations could be applied. For example, the terminal methyl of the ethyl group could potentially be halogenated under radical conditions or hydroxylated using specific oxidizing agents, opening pathways to further derivatization.

Development of Novel Synthetic Pathways for Advanced this compound Analogues

The synthesis of advanced analogues of this compound, which are characterized by varied substitution patterns and stereochemistries, is a focal point of contemporary organic synthesis. These complex piperidine structures are often key components in medicinally relevant compounds and natural products. Researchers have developed a range of innovative synthetic strategies to access these valuable molecules with high efficiency and stereocontrol. These methodologies include catalytic hydrogenation of pyridine precursors, various cyclization reactions, and asymmetric approaches to control the spatial arrangement of substituents.

Catalytic Hydrogenation of Pyridine Derivatives

A primary and scalable method for synthesizing piperidine rings is the catalytic hydrogenation of corresponding pyridine precursors. researchgate.net This approach is attractive for its atom economy. Recent advancements have focused on developing catalysts that operate under milder conditions and afford high stereoselectivity, which is crucial for producing specific isomers of advanced analogues.

For instance, the hydrogenation of substituted pyridines can be achieved with high efficiency using heterogeneous catalysts like palladium on carbon (Pd/C) or ruthenium-based catalysts. organic-chemistry.org The choice of catalyst and reaction conditions, such as solvent and pressure, significantly influences the stereochemical outcome. For example, using a ruthenium catalyst can favor the formation of cis-isomers. mdpi.com A study on the hydrogenation of pyridine derivatives demonstrated that using acetic acid as a solvent with a Pd/C catalyst can lead to quantitative conversion to the corresponding piperidine. organic-chemistry.org

Beller and colleagues have contributed significantly to this area by developing a ruthenium-based heterogeneous catalyst for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com They also developed a nickel silicide catalyst for similar transformations. mdpi.com Furthermore, Glorius and team have devised a strategy for accessing all-cis-(multi)fluorinated piperidines from fluoropyridines using a rhodium(I) complex and pinacol (B44631) borane, which proceeds through a dearomatization/hydrogenation process. mdpi.com

Table 1: Catalytic Hydrogenation of Substituted Pyridines

Catalyst System Substrate Type Key Features Reference
Pd/C in Acetic Acid Pyridine Derivatives Quantitative yield, simple conditions. organic-chemistry.org
Ruthenium Heterogeneous Catalyst Multi-substituted Pyridines High diastereoselectivity for cis-isomers. mdpi.com

Advanced Cyclization Strategies

The construction of the piperidine ring through cyclization reactions offers a versatile approach to a wide array of analogues. Modern synthetic chemistry has seen the emergence of powerful cyclization methods, including metal-catalyzed, radical-mediated, and electroreductive processes.

Metal-Catalyzed Cyclizations: Transition metal catalysts, particularly those based on gold, palladium, and rhodium, have enabled the development of novel cyclization pathways to polysubstituted piperidines.

Gold-Catalyzed Cyclizations: Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, providing a route to substituted piperidines. mdpi.com This method allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. mdpi.com

Palladium-Catalyzed Cyclizations: Liu and co-workers developed an enantioselective approach to piperidine synthesis using a palladium catalyst with a novel pyridine-oxazoline (Pyox) ligand. mdpi.com This represents a significant advance as palladium was previously not known for this type of amination. mdpi.com

Rhodium-Catalyzed Cyclizations: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been reported to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn These intermediates are readily converted to the corresponding piperidines. snnu.edu.cn

Radical-Mediated Cyclizations: Radical cyclizations provide a powerful tool for forming C-C and C-N bonds under mild conditions. Kamimura and colleagues developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes via an intramolecular radical cyclization initiated by triethylborane. mdpi.com This reaction proceeds through a complex cascade to form the six-membered ring with cis-selectivity. mdpi.com

Electrochemical Cyclization: A green and efficient method for synthesizing piperidine derivatives involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. mdpi.com This approach avoids the use of toxic reagents and often provides higher yields compared to conventional batch reactions. mdpi.com

Table 2: Novel Cyclization Strategies for Piperidine Analogues

Cyclization Type Catalyst/Reagent Substrate Key Outcome Reference
Gold-Catalyzed Gold(I) Complex / Iodine(III) Oxidant Non-activated Alkenes Difunctionalization and N-heterocycle formation. mdpi.com
Palladium-Catalyzed Palladium / Pyox Ligand Alkenes Enantioselective amination. mdpi.com
Rhodium-Catalyzed Rhodium / Chiral Ligand Arylboronic Acids / Pyridine Derivative High enantioselectivity for 3-substituted piperidines. snnu.edu.cn
Radical-Mediated Triethylborane 1,6-Enynes cis-Selective formation of alkylidene piperidines. mdpi.com

Asymmetric Synthesis and Stereoselective Methodologies

Controlling the stereochemistry at the C3 and C5 positions, as well as at other sites of substitution, is paramount for developing advanced analogues of this compound. Asymmetric synthesis strategies are therefore of critical importance.

One powerful approach involves the diastereoselective alkylation of chiral non-racemic lactams. This method provides access to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov The process often starts with the cyclocondensation of a chiral auxiliary, like (R)-phenylglycinol, with a substituted δ-oxoester, which can proceed with dynamic kinetic resolution to establish the desired stereochemistry early in the synthetic sequence. nih.gov

A divergent synthesis of 3,5-dioxygenated piperidines has been achieved using a combination of chemoenzymatic methods and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). acs.org This strategy allows for the efficient production of the cis-(3R,5S)-diacetate from a mixture of cis and trans diols with excellent diastereoselectivity. acs.org This intermediate can then be further transformed into various stereoisomers of the 3,5-disubstituted piperidine. acs.org

Three-component vinylogous Mannich reactions have also been employed for the stereoselective construction of polyfunctional piperidines. By using a chiral amine like α-methyl benzylamine, chiral aldimines are formed in situ, which then react with a dienolate and an aldehyde to produce highly functionalized piperidine precursors. rsc.org This method was successfully applied in the synthesis of the alkaloid (+)-241D. rsc.org

Table 3: Asymmetric and Stereoselective Syntheses of Advanced Piperidine Analogues

Method Key Reagents/Catalysts Starting Material Product Type Key Features Reference
Diastereoselective Alkylation Chiral Lactam (from (R)-phenylglycinol) δ-Oxoester cis- and trans-3,5-Disubstituted Piperidines Enantiopure products via dynamic kinetic resolution. nih.gov
Chemoenzymatic/DYKAT Lipase / Ruthenium Catalyst rac/meso-3,5-Piperidinediol cis-(3R,5S)-3-Acetoxy-5-hydroxypiperidine Divergent synthesis of various stereoisomers. acs.org

These novel synthetic pathways provide a robust toolbox for organic chemists to construct a wide variety of advanced this compound analogues with precise control over their molecular architecture, paving the way for the discovery of new chemical entities with potential applications in various fields.

Conformational Analysis and Stereochemical Investigations of 3 Ethyl 5 Methyl Piperidine

Elucidation of Preferred Conformational Isomers of the Piperidine (B6355638) Ring

The six-membered heterocyclic ring of piperidine is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The most stable of these is the chair conformation. wikipedia.org However, other forms, such as the flexible twist-boat conformation, can also exist, particularly in substituted derivatives where steric interactions may destabilize the chair form. researchgate.netspcmc.ac.in

The chair conformation is the most prevalent and lowest energy conformation for the piperidine ring. wikipedia.org In this arrangement, the substituents on the ring carbons can occupy either axial or equatorial positions. However, the presence of bulky substituents can lead to significant 1,3-diaxial interactions, which are repulsive forces that destabilize the chair conformation. cyberleninka.ru In such cases, the ring may adopt a higher energy, more flexible twist-boat conformation to alleviate this steric strain. researchgate.netspcmc.ac.in For instance, studies on heavily substituted piperidines have shown that significant steric strain can favor boat conformations. ias.ac.in The twist-boat form, while generally less stable than the chair, can become a significant contributor to the conformational equilibrium in sterically crowded molecules. spcmc.ac.in Computational studies on N-acylpiperidines have shown that the twist-boat conformation can be stabilized by protein-ligand interactions, making it relevant in a biological context. acs.org

The various conformations of the piperidine ring are not static but exist in a dynamic equilibrium. The two chair conformers can interconvert through a process called ring inversion. scribd.com This process has a significant energy barrier, estimated to be around 10.4 kcal/mol for piperidine itself. wikipedia.orgatamanchemicals.com This barrier is influenced by the nature and position of substituents on the ring. scribd.com

Another important dynamic process in piperidine is nitrogen inversion, where the lone pair on the nitrogen atom rapidly flips from one side of the nitrogen plane to the other. scribd.com The energy barrier for nitrogen inversion is considerably lower than for ring inversion, estimated at approximately 6.1 kcal/mol for piperidine. wikipedia.orgatamanchemicals.com This rapid inversion means that for N-unsubstituted or N-alkylated piperidines, the two invertomers are in fast equilibrium at room temperature.

The relative populations of the different conformers are determined by their free energy differences. For piperidine, the equatorial conformer (with the N-H bond in the equatorial position) is more stable than the axial conformer in the gas phase. wikipedia.org However, the solvent polarity can influence this equilibrium, with polar solvents potentially favoring the axial conformer. wikipedia.org

Influence of Ethyl and Methyl Substituents on Ring Conformation and Dynamics

The presence of alkyl substituents, such as ethyl and methyl groups at the C-3 and C-5 positions, significantly impacts the conformational preferences of the piperidine ring. The size and orientation of these groups dictate the most stable conformation by influencing the balance of steric and electronic effects.

Generally, alkyl substituents on a piperidine ring prefer to occupy the equatorial position to minimize steric hindrance. asianpubs.org This preference is due to the avoidance of unfavorable 1,3-diaxial interactions with other axial substituents or hydrogen atoms. cyberleninka.ru In the case of 3,5-disubstituted piperidines, the most stable conformation will be the one where both the ethyl and methyl groups can adopt equatorial positions, leading to a trans-diequatorial arrangement. A cis relationship between the two substituents would force one of them into an axial position, leading to increased steric strain.

Studies on various substituted piperidines have consistently shown that equatorial orientations for alkyl groups are favored. asianpubs.org For example, analysis of several 2,6-diarylpiperidines with alkyl groups at the C-3 and C-5 positions indicated that these compounds predominantly exist in a chair conformation with the substituents in equatorial positions. asianpubs.org

The conformational stability of 3-Ethyl-5-methyl-piperidine is primarily governed by steric effects. chemrxiv.org The larger ethyl group will have a stronger preference for the equatorial position than the smaller methyl group to minimize steric strain. The introduction of an alkyl group at the C-3 position can cause a flattening of the ring around the C(2) and C(3) bond. asianpubs.org

Electronic effects, while generally less dominant than steric effects for simple alkyl substituents, can also play a role. chemrxiv.org Hyperconjugation, which involves the interaction of the C-C or C-H bond orbitals with the ring's sigma framework, can contribute to the relative stability of different conformations. researchgate.net However, in this compound, the conformational landscape is largely dictated by the need to minimize steric repulsions between the alkyl groups and the rest of the ring.

Theoretical and Computational Approaches to Conformational Analysis

Theoretical and computational methods are invaluable tools for elucidating the complex conformational behavior of substituted piperidines. researchgate.netrsc.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the geometries, relative energies, and interconversion barriers of different conformers. acs.orgwhiterose.ac.uk

These computational approaches allow for the systematic exploration of the potential energy surface of the molecule, identifying all possible low-energy conformations, including chair and non-chair forms. osti.gov For instance, computational studies on N-methylpiperidine have been used to investigate the equilibrium between chair and twist structures. rsc.org Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution. ufla.br These theoretical predictions can then be correlated with experimental data from techniques like NMR spectroscopy to provide a comprehensive understanding of the conformational preferences. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., HF/6-31G, B3LYP/6-31G)

Quantum chemical calculations are powerful tools for investigating molecular structures and energetics. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), with functionals like B3LYP, are commonly employed to determine optimized geometries and relative conformational energies. nih.govresearchgate.net These calculations typically use basis sets, such as the Pople-style 6-31G**, which provide a mathematical description of the atomic orbitals in the molecule. wavefun.com

For this compound, these methods can predict the energetic landscape of its various conformers. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents (ethyl and methyl groups) can occupy either axial or equatorial positions. Quantum calculations allow for the precise determination of the energy difference between these states. It has been shown that for substituted piperidines, DFT calculations using the B3LYP functional and a 6-311++G** basis set can accurately predict the relative stabilities of different isomers and conformers. nih.gov

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by Quantum Methods. Energies are hypothetical, based on established principles for substituted piperidines. researchgate.net
DiastereomerConformationRelative Energy (kcal/mol)Key Interactions
trans-(3R,5R)Di-equatorial0.00 (Global Minimum)Sterically favored
trans-(3R,5R)Di-axial~5.0 - 6.0Severe 1,3-diaxial strain
cis-(3R,5S)Equatorial-Axial (Ethyl-eq, Methyl-ax)~1.9 - 2.11,3-diaxial interaction (Methyl/H)
cis-(3R,5S)Axial-Equatorial (Ethyl-ax, Methyl-eq)~2.2 - 2.41,3-diaxial interaction (Ethyl/H)

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) offers a computationally less expensive alternative to quantum methods for conformational analysis, using force fields (e.g., MM3, MMFF94) to estimate the potential energy of a molecule based on bond lengths, angles, and non-bonded interactions. nih.gov These methods are particularly useful for screening the conformational space of larger molecules.

Molecular dynamics (MD) simulations build upon molecular mechanics by incorporating time, allowing the study of the dynamic behavior of molecules. nih.gov An MD simulation of this compound would model the molecule's movements, including bond vibrations, rotations, and ring inversions, over a period of time. rsc.org This provides insight into the flexibility of the piperidine ring and the energetic barriers between different chair and boat conformations. rsc.org By simulating the molecule in a solvent like water, MD can also capture the influence of the environment on conformational preference. acs.org Such simulations are crucial for understanding how the molecule behaves in a biological context, revealing which conformations are most populated and accessible for binding to a receptor. researchgate.net

Hyperconjugative Interactions in Piperidine Conformers

Beyond simple steric repulsion, the conformational preferences in piperidine rings are governed by subtle electronic effects known as hyperconjugation. wikipedia.org This involves the stabilizing delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*). eoquimica.com

Stereochemical Implications of the this compound Scaffold

Stereochemistry is fundamental to the function of chiral molecules like this compound. The presence of two stereocenters at the C3 and C5 positions gives rise to multiple stereoisomers with distinct three-dimensional arrangements and, consequently, different properties. uomustansiriyah.edu.iq

Diastereomeric Relationships and Their Conformational Consequences

This compound exists as two pairs of enantiomers, which are diastereomeric to each other:

trans-isomers: (3R, 5R)-3-Ethyl-5-methyl-piperidine and its enantiomer (3S, 5S).

cis-isomers: (3R, 5S)-3-Ethyl-5-methyl-piperidine and its enantiomer (3S, 5R).

The relative orientation of the substituents (cis or trans) has profound conformational consequences. nih.gov In the trans diastereomer, the most stable conformation allows both the ethyl and methyl groups to occupy equatorial positions on the piperidine chair. This di-equatorial arrangement minimizes steric hindrance and is therefore the lowest energy state for the molecule.

In contrast, the cis diastereomer cannot adopt a di-equatorial conformation. In its chair form, one substituent must be equatorial while the other is forced into a higher-energy axial position. This results in destabilizing 1,3-diaxial interactions between the axial substituent and the axial hydrogen atoms at the C2 and C4 positions. Consequently, the cis isomers are inherently less stable than the trans isomers.

Table 2: Stereoisomers of this compound and Their Preferred Conformations.
DiastereomerStereochemistryMost Stable ConformationEnergetic Consequence
trans(3R, 5R) / (3S, 5S)Di-equatorialMost stable isomer; minimal steric strain.
cis(3R, 5S) / (3S, 5R)Axial/EquatorialLess stable due to 1,3-diaxial interactions.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement defined by the stereochemistry of this compound is critical for its interaction with other chiral molecules, particularly biological targets like proteins and enzymes. core.ac.uk Molecular recognition is a highly specific process, often described by a "lock and key" model, where the ligand (the piperidine derivative) must have a complementary shape to the binding site of the receptor. mdpi.com

The difference between the cis and trans diastereomers of this compound results in vastly different molecular shapes. The relatively flat, wide profile of the di-equatorial trans isomer will interact with a binding pocket very differently than the taller, narrower profile of the axial/equatorial cis isomer. This can lead to significant differences in binding affinity and biological activity. nih.gov For instance, studies on kinase inhibitors have shown that the stereochemistry of a piperidine ring is crucial, with a specific configuration orienting functional groups correctly for optimal interaction, while other stereoisomers are significantly less potent. nih.gov Even subtle differences between enantiomers can be distinguished by a chiral biological receptor, often leading to one enantiomer being active while the other is inactive or has a different effect. core.ac.uk Therefore, controlling the stereochemistry of the this compound scaffold is paramount in the design of molecules for specific biological applications.

Spectroscopic Characterization Techniques in 3 Ethyl 5 Methyl Piperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the intricate three-dimensional structure and dynamic conformational behavior of 3-Ethyl-5-methyl-piperidine. asianpubs.org By analyzing the magnetic properties of its atomic nuclei, researchers can piece together a comprehensive picture of the molecule's connectivity and spatial arrangement.

¹H NMR for Proton Assignment and Conformational Insights

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are instrumental in assigning specific protons to their positions on the piperidine (B6355638) ring and its substituents.

In substituted piperidines, the chair conformation is generally the most stable. asianpubs.org The orientation of the ethyl and methyl groups (axial or equatorial) significantly influences the chemical shifts of the ring protons. For instance, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are particularly revealing; a large J-value is characteristic of a diaxial relationship, providing strong evidence for a specific chair conformation. asianpubs.org The introduction of an alkyl group at the C-3 position can lead to a flattening of the ring around the C(2) and C(3) bond. asianpubs.org

Interactive Data Table: Representative ¹H NMR Data for Substituted Piperidines

ProtonChemical Shift (δ, ppm) RangeMultiplicityTypical Coupling Constants (J, Hz)Conformational Significance
H-2 (axial)2.5 - 2.8mJ(2a,3a) ≈ 10-13 (diaxial)Indicates chair conformation
H-2 (equatorial)3.0 - 3.3mJ(2e,3a) ≈ 2-5 (axial-equatorial)Differentiates between axial and equatorial protons
H-3 (axial)1.4 - 1.8mJ(3a,4a) ≈ 10-13 (diaxial)Confirms chair conformation and substituent position
H-4 (axial)1.2 - 1.6m
H-5 (axial)1.4 - 1.8m
H-6 (axial)2.5 - 2.8m
Ethyl-CH₂1.2 - 1.7qJ ≈ 7Confirms presence and environment of ethyl group
Methyl-CH₃0.8 - 1.2dJ ≈ 6-7Confirms presence and environment of methyl group
NH1.5 - 2.5br sPosition can vary, broadness indicates exchange

Note: The exact chemical shifts and coupling constants for this compound will depend on the specific isomer (cis/trans) and the solvent used.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The positions of the ethyl and methyl substituents, as well as their stereochemistry (cis or trans), induce predictable shifts in the signals of the piperidine ring carbons. This phenomenon, known as substituent effects, is a powerful tool for confirming the structure. For example, the γ-gauche effect describes the upfield (lower ppm) shift of a carbon atom that is in a gauche (staggered) orientation to a substituent three bonds away. This effect is particularly useful for distinguishing between cis and trans isomers. organicchemistrydata.org The chemical shifts of the ethyl and methyl carbons themselves also provide confirmatory evidence for their presence.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

CarbonExpected Chemical Shift (δ, ppm) RangeNotes on Substituent Effects
C-250 - 55Influenced by the proximity and orientation of the C-3 ethyl group.
C-330 - 40Directly attached to the ethyl group, showing a significant downfield shift.
C-425 - 35Experiences γ-effects from both substituents.
C-530 - 40Directly attached to the methyl group, showing a significant downfield shift.
C-645 - 50Influenced by the proximity and orientation of the C-5 methyl group.
Ethyl-CH₂20 - 30
Ethyl-CH₃10 - 15
Methyl-CH₃15 - 25

Note: These are estimated ranges. Actual values depend on the isomer and solvent.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for confirming the stereochemistry of this compound. derpharmachemica.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum connect the signals of adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the piperidine ring and the ethyl substituent. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. derpharmachemica.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the stereochemistry, such as the relative orientation (cis or trans) of the ethyl and methyl groups. For example, a NOESY cross-peak between a proton on the ethyl group and a proton on the methyl group would indicate that they are on the same side of the piperidine ring. semanticscholar.org

Dynamic NMR for Kinetic Studies of Conformational Changes

The piperidine ring in this compound is not static but undergoes rapid conformational changes, primarily ring inversion between two chair forms. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the kinetics of these processes. researchgate.netresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe the effects of this conformational exchange. At high temperatures, the exchange is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of inversion slows down, causing the NMR signals to broaden and eventually coalesce. At very low temperatures, the exchange can be "frozen out," and separate signals for each conformer may be observed. researchgate.net By analyzing the changes in the line shape of the signals as a function of temperature, kinetic parameters such as the activation energy (ΔG‡) for the ring inversion process can be determined. researchgate.netbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions. derpharmachemica.com

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M+), the peak for which confirms the molecular weight of the compound (127.23 g/mol ). bldpharm.com This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint.

Analysis of the fragmentation pattern can provide valuable structural information. For example, the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) from the molecular ion would result in prominent peaks and would be indicative of the presence of these substituents. The fragmentation of the piperidine ring itself also produces a characteristic set of ions. The most intense peak in the mass spectrum of the related compound 3-ethyl-5-methylpyridine (B1618813) is observed at m/z 106, with another significant peak at m/z 121, corresponding to the molecular ion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. derpharmachemica.comepstem.net

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Interactive Data Table: Key IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium, often broad
C-H Stretch (sp³ CH, CH₂, CH₃)Alkane2850 - 3000Strong
C-H Bend (CH₂)Alkane1450 - 1485Medium
C-H Bend (CH₃)Alkane1370 - 1380 and 1450-1470Medium
C-N StretchAmine1020 - 1250Medium to Weak

The presence of a band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. derpharmachemica.com Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the ethyl and methyl groups, as well as the methylene (B1212753) groups of the ring. researchgate.net Bending vibrations for the CH₂ and CH₃ groups appear in the 1370-1485 cm⁻¹ region. researchgate.net The C-N stretching vibration typically appears in the fingerprint region of the spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectrum and aid in the assignment of the observed absorption bands. epstem.net

Advanced Structural Determination Methods

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achievable through X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and conformational arrangements, which are crucial for a comprehensive understanding of a molecule's structure and its interactions in the crystalline form.

A thorough review of publicly available scientific literature indicates that a single-crystal X-ray diffraction study for the compound This compound in its free base form has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, atomic coordinates, and specific bond lengths and angles for the solid-state geometry of this specific compound, are not available.

However, research has been conducted on the hydrochloride salt of a stereoisomer, specifically (3S,5S)-(-)-3-ethyl-5-methylpiperidine hydrochloride . A study by Castro et al. mentions the synthesis and subsequent X-ray single-crystal analysis of this salt. researchgate.nettandfonline.com While the study confirms that a crystal structure was determined, the detailed crystallographic data from this analysis were not available in the surveyed literature. The formation of a hydrochloride salt introduces a chloride ion and protonates the piperidine nitrogen, which can influence the crystal packing and the conformation of the piperidine ring compared to the free base.

For illustrative purposes, crystallographic studies on closely related piperidine derivatives reveal common structural features. For instance, derivatives such as 3-ethyl-5-methyl-2,6-diarylpiperidin-4-on-1-ium picrates have been shown to adopt a chair conformation in the solid state. researchgate.net In other substituted piperidines, such as 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone, the piperidine ring has been observed to adopt a twisted boat conformation. nih.gov These examples highlight that the conformation of the piperidine ring and the spatial orientation of its substituents are highly dependent on the nature and position of the substituents, as well as intermolecular interactions within the crystal lattice.

Without a dedicated X-ray crystallographic study on this compound, its definitive solid-state molecular geometry remains undetermined. Future crystallographic research on this compound would be necessary to provide the precise data required for a complete structural elucidation.

Structure Activity Relationship Sar Studies of 3 Ethyl 5 Methyl Piperidine Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The modification of lead compounds is a cornerstone of drug discovery, aimed at enhancing therapeutic efficacy and selectivity while minimizing adverse effects. For piperidine-based molecules, several design principles guide these structural alterations. The introduction of chiral centers, for instance, can significantly impact a molecule's interaction with its biological target. researchgate.netthieme-connect.com Altering the position of substituents on the piperidine (B6355638) ring can also dramatically change a compound's physicochemical properties, which in turn affects its biological activity. thieme-connect.com

Key strategies for modulating the biological activity of piperidine derivatives include:

Introduction or modification of substituents: Adding or altering functional groups on the piperidine ring can influence lipophilicity, polarity, and steric interactions with the target protein.

Stereochemical control: The spatial arrangement of substituents (stereochemistry) is critical, as biological systems are chiral. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies and selectivities. nih.gov

Conformational restriction: Locking the piperidine ring into a specific conformation can enhance binding affinity by reducing the entropic penalty upon binding to a receptor or enzyme. ebi.ac.uk

These principles are applied systematically to develop a comprehensive understanding of the SAR, guiding the rational design of more potent and selective drug candidates.

Positional and Stereochemical Effects of Ethyl and Methyl Substituents on Biological Potency

The specific placement and three-dimensional orientation of the ethyl and methyl groups on the 3-ethyl-5-methyl-piperidine scaffold are critical determinants of its biological activity. Even subtle changes in the position or stereochemistry of these alkyl groups can lead to significant differences in how the molecule interacts with its biological targets. thieme-connect.comnih.gov

Influence on Receptor Binding Affinity and Selectivity

The interaction between a ligand and its receptor is a highly specific, three-dimensional process. The position and stereochemistry of the ethyl and methyl groups on the piperidine ring directly influence how the molecule fits into the receptor's binding pocket. For instance, research on various piperidine derivatives has shown that the stereochemistry of substituents can dramatically affect binding affinity and selectivity for different receptor subtypes. nih.gov

In the context of this compound, one stereoisomer might fit perfectly into the binding site of a target receptor, leading to high-affinity binding and potent agonistic or antagonistic activity. Conversely, another stereoisomer with a different spatial arrangement of the same substituents might not be able to adopt the correct conformation for optimal binding, resulting in significantly lower affinity or even a complete loss of activity. ebi.ac.uk The ethyl and methyl groups can also participate in crucial hydrophobic or van der Waals interactions within the binding pocket, and their precise positioning is key to maximizing these favorable interactions.

Compound/DerivativeReceptor TargetEffect of Stereochemistry on Binding
cis- and trans-3,4-disubstituted piperidinesDopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)(-)-cis isomers show DAT/NET selectivity, while (-)-trans and (+)-cis isomers exhibit SERT or SERT/NET selectivity. nih.gov
N-aryl-piperidine derivativesHistamine H3 ReceptorAgonistic activity is greatly influenced by substituents on the aromatic ring, with the piperidine spacer favoring specific binding. ebi.ac.uk

Impact on Enzyme Inhibition Potency and Specificity

Similar to receptor binding, the ability of a this compound derivative to inhibit an enzyme is highly dependent on the precise fit of the molecule into the enzyme's active site. The ethyl and methyl substituents can play a crucial role in orienting the molecule within the active site, allowing other functional groups to interact with key amino acid residues and effect inhibition.

Derivative ClassTarget EnzymeImpact of Substituents
Piperidine diamine derivativesFactor XaSpecific stereoisomers and substituents (e.g., amide and urea) showed potent anticoagulant activity. nih.gov
Piperidine-4-carboxamideSecretory glutaminyl cyclase (sQC)The piperidine-4-carboxamide moiety was identified as a novel scaffold for sQC inhibitors. nih.gov
Uncharged bis-oximes with piperidine heterocyclesAcetylcholinesterase (AChE)N-alkylation of the central piperidine heterocycle was a key modification in the design of novel antidotes. nih.gov

Role of the Piperidine Scaffold as a Core Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a common structural motif in a large number of biologically active compounds. nih.gov

The piperidine scaffold offers several advantages as a core pharmacophore:

Structural Rigidity and Conformational Flexibility: The chair and boat conformations of the piperidine ring provide a degree of structural rigidity, which can be beneficial for pre-organizing substituents for optimal binding. At the same time, the ring retains some conformational flexibility, allowing it to adapt to the shape of different binding sites.

Three-Dimensional Diversity: The piperidine ring serves as a three-dimensional scaffold from which substituents can be projected in well-defined spatial orientations. This allows for the precise positioning of functional groups to interact with specific residues in a target protein.

The piperidine nucleus is a key component in the pharmacophore of drugs targeting a wide range of biological systems, including the central nervous system, cardiovascular system, and various enzymes. bohrium.comencyclopedia.pub

Rational Design and De Novo Synthesis of New this compound Analogues Based on SAR Insights

The insights gained from structure-activity relationship studies are invaluable for the rational design of new and improved analogues. By understanding how the position and stereochemistry of the ethyl and methyl groups influence biological activity, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net

The process of rational design and de novo synthesis typically involves the following steps:

Computational Modeling: Molecular modeling and docking studies can be used to visualize how existing this compound derivatives bind to their target and to predict the binding of new, hypothetical analogues. nih.govdovepress.com

Hypothesis Generation: Based on the SAR data and computational models, new analogues are designed with specific modifications intended to improve their biological profile. This might involve, for example, changing the stereochemistry of one of the chiral centers, or replacing the ethyl or methyl group with a different alkyl or functional group.

Chemical Synthesis: The designed analogues are then synthesized in the laboratory. A variety of synthetic methods are available for the construction of substituted piperidine rings. mdpi.comacs.org

Biological Evaluation: The newly synthesized compounds are tested for their biological activity, and the results are used to refine the SAR model and guide the design of the next generation of analogues. nih.gov

This iterative cycle of design, synthesis, and testing is a powerful approach for the development of novel therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Biological Activity Attributed to Piperidine Derivatives Preclinical Focus

Modulation of Cellular Signaling Pathways

Effects on Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38 MAPK)

No data is available on the effects of 3-Ethyl-5-methyl-piperidine on MAPK signaling pathways.

Interactions with Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathways

No data is available on the interactions of this compound with the PI3K/Akt/mTOR pathway.

Influence on Apoptotic Pathways and Cell Cycle Regulation (e.g., p53)

No data is available on the influence of this compound on apoptotic pathways or cell cycle regulation.

Modulation of Endoplasmic Reticulum (ER) Stress and Autophagy

No data is available on the modulation of ER stress or autophagy by this compound.

Enzyme and Receptor Interactions and Their Pharmacological Consequences

Specific Enzyme Inhibition (e.g., Acetylcholinesterase, Sphingosine Kinase-2, Renin)

No data is available on the specific inhibition of acetylcholinesterase, sphingosine kinase-2, or renin by this compound.

Receptor Binding Studies (e.g., Muscarinic Acetylcholine Receptors, Cannabinoid Receptors, GABAA/BZ Receptors, Monoamine Transporters)

The piperidine (B6355638) nucleus is a key structural motif in many compounds designed to interact with a variety of neurotransmitter receptors and transporters.

Muscarinic Acetylcholine Receptors (mAChRs)

Piperidine derivatives have been synthesized and evaluated for their binding affinity to muscarinic acetylcholine receptors, which are implicated in a wide range of physiological functions. For instance, a series of pethidine analogs, which feature a piperidine core, were assessed for their ability to bind to human M₁, M₃, and M₅ mAChR subtypes expressed in Chinese hamster ovary (CHO) cell membranes. nih.govnih.gov These studies help to elucidate the structure-activity relationships that govern the interaction between piperidine-containing ligands and these receptors. nih.govnih.gov Another study on 3α-acyloxy-6β-acetoxyltropane derivatives, which also contain a piperidine-like structure, indicated that the stereochemistry of the molecule is crucial for binding and eliciting antagonistic activity at M₂ and M₃ receptors. researchgate.net

Compound/DerivativeReceptor SubtypeBinding Affinity (Kᵢ)Source
Pethidine Analog 6bM₁0.67 μM nih.gov
Pethidine Analog 6bM₃0.37 μM nih.gov
Pethidine Analog 6bM₅0.38 μM nih.gov
Piperidine Derivative 14AChBP105.6 nmol/L nih.gov
Piperidine Derivative 15AChBP2.8 nmol/L nih.gov

Cannabinoid Receptors

The endocannabinoid system, particularly the CB₁ and CB₂ receptors, is another significant target for piperidine-based compounds. Research has demonstrated that certain piperidine derivatives can exhibit high binding affinity for these G-protein coupled receptors. For example, a tertiary alkylamide, 1-[(2E,4E,8Z)-tetradecatrienoyl] piperidine, isolated from an plant extract, showed potent binding to both CB₁ and CB₂ receptors with Kᵢ values of 0.8 μM and 0.16 μM, respectively, indicating a degree of selectivity for the CB₂ receptor. nih.gov In the pursuit of new treatments for obesity, various piperazine analogues, which are structurally related to piperidines, have been synthesized and tested as CB₁ receptor antagonists, with some showing IC₅₀ values below 100 nM. nih.gov

GABAA/BZ Receptors

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a primary target for modulating inhibitory neurotransmission in the central nervous system. The natural piperidine alkaloid, piperine, has been shown to potentiate GABA-induced chloride currents across various GABAA receptor subtypes. nih.govnih.gov Studies using Xenopus laevis oocytes expressing different receptor subunit combinations revealed that piperine's modulatory effect does not require the γ₂ₛ-subunit, suggesting a binding site on the α and/or β subunits. nih.govnih.gov The efficacy of this potentiation varies with the subunit composition, being more pronounced in receptors containing β₂ or β₃ subunits and α₃ subunits. nih.govnih.gov

Receptor SubtypePiperine EC₅₀Max IGABA Potentiation (%)Source
α₁β₁-171 ± 22 nih.gov
α₁β₂-271 ± 36 nih.gov
α₁β₃-332 ± 64 nih.gov
α₂β₂42.8 ± 7.6 μM- nih.gov
α₃β₂59.6 ± 12.3 μM375 ± 51 nih.govnih.gov
α₅β₂-136 ± 22 nih.gov

Monoamine Transporters

Piperidine derivatives have been extensively investigated as inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govacs.org Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. dntb.gov.ua Piperine itself has been identified as a potent MAO inhibitor. nih.gov The structure-activity relationship studies of various piperidine derivatives show that substitutions on the piperidine ring can confer selectivity for MAO-A or MAO-B. nih.govacs.org Additionally, pyrrolidine (B122466) analogues of lobelane, which are structurally similar to piperidines, have been studied for their binding to the vesicular monoamine transporter 2 (VMAT2), indicating that this class of compounds can also interact with monoamine transport systems beyond enzymatic degradation. acs.org

Ligand-Gated Ion Channel Modulation (e.g., Sodium, Calcium Channels)

The ability of piperidine derivatives to modulate voltage-gated ion channels is a key aspect of their biological activity, particularly in the context of the central nervous system.

Sodium Channels

Whole-cell patch-clamp analysis has demonstrated that piperidine alkaloids, such as piperine, can directly inhibit voltage-gated sodium channels. nih.govnih.gov This inhibitory effect is considered a significant contributor to the anticonvulsant properties observed for piperine in various preclinical models. nih.govresearchgate.net The dose-dependent activity of piperine in the maximal electroshock (MES) seizure model strongly suggests a mechanism involving the blockade of sodium channels, thereby reducing neuronal hyperexcitability. nih.gov

Calcium Channels

Several series of piperidine derivatives have been synthesized and identified as potent calcium channel blockers. mdpi.comnih.gov These compounds have been shown to antagonize calcium-induced contractions in isolated rabbit aortic strips, indicating a direct effect on voltage-dependent calcium channels in vascular smooth muscle. nih.gov For example, 4-diphenylmethoxy-1-methylpiperidine derivatives inhibit Ca²⁺-dependent contractions in isolated mouse mesenteric arteries, and molecular modeling suggests they interact with the L-type calcium channel subunit Cav1.1. mdpi.com Spiro-piperidine azetidines and azetidinones have also been evaluated as novel blockers of T-type calcium channels (Caᵥ3.2), a target for treating inflammatory and neuropathic pain. nih.gov The structure-activity relationships of these compounds often show that specific substitutions, such as fluoro groups on aryl rings attached to the piperidine scaffold, are critical for potent calcium channel-blocking activity. nih.gov

Mechanistic Basis for Observed Pharmacological Effects in Non-Human Biological Systems

The interactions of piperidine derivatives with various receptors and ion channels translate into a range of pharmacological effects observed in preclinical models. The underlying mechanisms for these effects are multifaceted and often involve the modulation of multiple biological targets.

Anticonvulsant Mechanisms of Action

The anticonvulsant activity of piperidine derivatives, most notably piperine, is attributed to a combination of mechanistic actions. nih.gov A primary mechanism is the blockade of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. nih.govresearchgate.net Additionally, the potentiation of GABAA receptor function contributes significantly to the anticonvulsant effect. nih.gov By enhancing the activity of this major inhibitory neurotransmitter system, piperidine derivatives can increase the seizure threshold. nih.gov In-silico predictions and subsequent in-vivo and in-vitro experiments have also suggested that antagonism of calcium channels may play a role in the complex anticonvulsant profile of these compounds. nih.gov

Insecticidal Activity Mechanisms

Piperidine and its derivatives have shown significant toxicity against various insect species. For instance, studies on 33 different piperidines against the adult female Aedes aegypti mosquito revealed that the toxicity is highly dependent on the structure, with 2-ethyl-piperidine being the most potent. researchgate.net The toxicity order was found to be ethyl- > methyl- > benzyl-derivatives, and the position of the substituent on the piperidine ring also conferred different levels of toxicity. researchgate.net While the precise mechanism for many of these derivatives is not fully elucidated, a common target for insecticidal action is the nervous system. Molecular docking studies of novel piperine derivatives designed as insecticides suggest that they may act on γ-aminobutyric acid (GABA) receptors in insects. nih.govfrontiersin.org This interaction would disrupt neurotransmission, leading to paralysis and death.

Anti-inflammatory and Antimicrobial Mechanisms

Anti-inflammatory Mechanisms

Piperidine derivatives have been shown to possess anti-inflammatory properties in various pharmacological models. nih.govijnrd.org The mechanism for this activity can be complex. For example, the alkaloid piperine has been shown to exert anti-inflammatory effects in a mouse model of Parkinson's disease by reducing the number of activated microglia and the expression of the pro-inflammatory cytokine IL-1β. nih.gov Pharmacological evaluation of piperidine-2,4,6-trione derivatives also demonstrated distinct anti-inflammatory activity, suggesting that the piperidine scaffold can be a carrier for functionalities that interfere with inflammatory pathways. nih.gov

Antimicrobial Mechanisms

A broad spectrum of piperidine derivatives has been synthesized and tested for antimicrobial activity against various pathogens. tandfonline.comacademicjournals.orgbiomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungi (e.g., Candida albicans). tandfonline.comacademicjournals.org The mechanism of action is likely related to the disruption of essential cellular processes in the microorganisms. The specific structural features of the piperidine derivatives, including the nature and position of substituents, significantly influence their antimicrobial potency and spectrum of activity. academicjournals.org

Compound/DerivativeMicroorganismActivity (MIC in μg/ml)Source
2,6-dipiperidino-1,4-dihalogenobenzenesS. aureus32-128 tandfonline.com
2,6-dipiperidino-1,4-dihalogenobenzenesC. albicans32-64 tandfonline.com
Piperidine Derivative 6B. subtilis750 academicjournals.org
Piperidine Derivative 6E. coli1500 academicjournals.org
Piperidine Derivative 6S. aureus1500 academicjournals.org

Preclinical Pharmacological Investigations of CNS-related Activities (e.g., Anti-Parkinsonian, Anti-Dyskinetic)

The neuroprotective potential of piperidine derivatives has been investigated in preclinical models of neurodegenerative disorders, particularly Parkinson's disease (PD). nih.gov In a mouse model of PD induced by the neurotoxin MPTP, oral administration of piperine demonstrated significant neuroprotective effects. nih.gov The proposed mechanisms for this protection are multifaceted and include:

Antioxidant effects: Reducing oxidative stress, a key factor in the degeneration of dopaminergic neurons.

Anti-inflammatory action: Suppressing neuroinflammation by inhibiting microglial activation and cytokine production. nih.gov

Anti-apoptotic properties: Regulating the balance of pro- and anti-apoptotic proteins, such as Bcl-2/Bax, to prevent programmed cell death of neurons. nih.gov

Furthermore, the ability of piperidine derivatives to act as selective inhibitors of monoamine oxidase B (MAO-B) is a well-established mechanism for anti-Parkinsonian activity, as it increases the availability of dopamine in the brain. dntb.gov.ua These findings highlight the potential of the piperidine scaffold in developing therapeutic agents for complex CNS disorders.

Bioavailability and Metabolic Fate in Preclinical Models

The metabolic fate of piperidine derivatives is largely governed by their physicochemical properties, such as lipophilicity and the nature of substituents on the piperidine ring. Generally, these compounds undergo extensive Phase I and Phase II metabolism, primarily in the liver, to facilitate their excretion.

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For a molecule like this compound, several Phase I pathways are anticipated.

Hydroxylation: This is a common metabolic route for piperidine rings, often mediated by cytochrome P450 enzymes. Hydroxylation can occur at various positions on the piperidine ring, leading to the formation of more polar metabolites. For instance, studies on other piperidine-containing compounds have shown that hydroxylation can occur at positions beta to the nitrogen atom. nih.gov The ethyl and methyl substituents are also potential sites for hydroxylation.

N-Dealkylation: While this compound is a secondary amine and thus does not have an N-alkyl group for dealkylation, this pathway is highly relevant for N-substituted piperidine derivatives. N-dealkylation is a significant metabolic pathway for many drugs containing a piperidine moiety and is primarily catalyzed by CYP enzymes like CYP3A4 and CYP2D6. doi.orgnih.govnih.gov This process involves the removal of an alkyl group attached to the nitrogen atom.

O-Demethylation: This pathway is not directly applicable to this compound as it lacks a methoxy group. However, in piperidine derivatives containing methoxy substituents, O-demethylation is a recognized metabolic step.

The primary Phase I metabolic pathways for piperidine derivatives are summarized in the table below.

Metabolic Pathway Description Potential Metabolites of this compound Enzymes Involved
Ring Hydroxylation Addition of a hydroxyl (-OH) group to the piperidine ring.Hydroxylated derivatives of this compound.Cytochrome P450 (CYP) enzymes. osti.gov
Side-Chain Hydroxylation Addition of a hydroxyl (-OH) group to the ethyl or methyl substituent.3-(1-hydroxyethyl)-5-methyl-piperidine, 3-Ethyl-5-(hydroxymethyl)-piperidine.Cytochrome P450 (CYP) enzymes.
N-Oxidation Oxidation of the nitrogen atom in the piperidine ring.This compound N-oxide.Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs).

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups like hydroxyl or amino groups. wikipedia.org The secondary amine of this compound, as well as any hydroxylated metabolites formed during Phase I, can be substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of N-glucuronides and O-glucuronides, respectively. Piperine, a compound containing a piperidine ring, has been shown to undergo glucuronidation. mdpi.com

The table below illustrates the potential Phase II conjugation of this compound.

Conjugation Reaction Substrate Resulting Conjugate Enzyme Family
N-Glucuronidation This compound (parent compound)This compound-N-glucuronideUDP-glucuronosyltransferases (UGTs)
O-Glucuronidation Hydroxylated metabolites of this compoundHydroxy-3-Ethyl-5-methyl-piperidine-O-glucuronideUDP-glucuronosyltransferases (UGTs)

The metabolism of piperidine-containing compounds is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Cytochrome P450 Enzymes: Various CYP isoforms are involved in the metabolism of piperidine derivatives. For example, CYP2D6 and CYP3A4 are frequently implicated in the N-dealkylation and hydroxylation of piperidine-containing drugs. doi.orgnih.gov The specific CYP isoforms involved in the metabolism of this compound would need to be determined through in vitro studies with human liver microsomes and recombinant CYP enzymes. Other enzymes like monoamine oxidases (MAOs) can also contribute to the metabolism of piperidine derivatives. researchgate.net

The following table summarizes the key enzyme systems involved in the metabolism of piperidine derivatives and their likely role in the biotransformation of this compound.

Enzyme System Metabolic Reaction Catalyzed Relevance to this compound
Cytochrome P450 (CYP) Enzymes Oxidation, Hydroxylation, N-dealkylationExpected to be the primary enzymes responsible for Phase I metabolism. nih.gov
UDP-glucuronosyltransferases (UGTs) GlucuronidationExpected to be involved in the Phase II conjugation of the parent compound and its Phase I metabolites. wikipedia.orgnih.gov
Monoamine Oxidases (MAOs) Oxidative deaminationMay play a role in the metabolism, depending on the substrate specificity. acs.org

Advanced Research Perspectives and Future Directions in 3 Ethyl 5 Methyl Piperidine Research

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and optimization of bioactive molecules. For piperidine (B6355638) derivatives, this integrated approach allows for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding more focused and efficient laboratory work.

Detailed research findings have demonstrated the power of these combined methodologies. For instance, computational studies on simple analogues like methyl- and dimethylpiperidines have successfully determined their standard molar enthalpies of formation and conformational behaviors. acs.org These studies often employ methods like Density Functional Theory (DFT) and G3MP2B3 to calculate thermodynamic and structural properties, which show excellent agreement with experimental data obtained from techniques like Calvet microcalorimetry. acs.orgresearchgate.net Such approaches could be directly applied to 3-Ethyl-5-methyl-piperidine to predict the relative stability of its different stereoisomers and conformers.

Furthermore, in the context of drug design, computational docking is used to predict how piperidine derivatives bind to protein targets. derpharmachemica.com These in silico predictions of binding orientations and affinities help rationalize the results of experimental bioactivity assays and guide the synthesis of new analogues with improved potency. derpharmachemica.comfrontiersin.org The integration of these techniques is a powerful strategy for understanding structure-activity relationships (SAR). nih.gov

Below is a table outlining key parameters that can be investigated for this compound using an integrated computational and experimental approach, based on studies of analogous compounds. acs.org

ParameterComputational MethodExperimental ValidationSignificance
Conformational Energy Density Functional Theory (DFT)NMR Spectroscopy, X-ray CrystallographyDetermines the most stable 3D structure of the molecule, which influences receptor binding.
Enthalpy of Formation G3MP2B3, DFTCombustion CalorimetryProvides fundamental data on the thermodynamic stability of the compound. acs.org
Enthalpy of Vaporization -Calvet MicrocalorimetryImportant for understanding intermolecular forces and for deriving the enthalpy of formation in the gaseous state. researchgate.net
Electrostatic Potential DFT-Maps charge distribution, identifying regions likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.
Binding Affinity Molecular Docking, Free Energy Perturbation (FEP)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Predicts and quantifies the strength of the interaction between the compound and a specific biological target. frontiersin.org
Reaction Mechanism Transition State Theory, DFTKinetic Studies, Isotope LabelingElucidates the pathway of synthetic reactions, enabling optimization for yield and selectivity. nih.gov

Exploration of Novel Biological Targets for Piperidine Derivatives Beyond Established Areas

The piperidine scaffold is a well-established constituent in drugs targeting the central nervous system (CNS), acting on cholinesterases, monoamine transporters, and various receptors. clinmedkaz.orgencyclopedia.pubacs.org It is also prevalent in anticancer agents and analgesics. encyclopedia.pub However, the versatility of the piperidine ring allows for its application in entirely new therapeutic areas, moving beyond these traditional boundaries.

Recent research has uncovered the potential for piperidine derivatives to interact with novel biological targets. A significant example is the development of piperidine-based inhibitors for the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. frontiersin.org This highlights the opportunity to repurpose or design piperidine-containing molecules as antiviral agents. Similarly, the probable ability of piperidine derivatives to inhibit neurotransmitter uptake makes them promising for treating various CNS diseases. clinmedkaz.org

Another burgeoning field is the use of piperidine-based ionizable lipids in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. researchgate.net These specialized lipids are critical components of mRNA vaccines, and engineering their structure can overcome challenges related to thermostability and storage. researchgate.net This represents a shift from piperidine as the active pharmacophore to its use as a functional component in advanced drug delivery systems.

The table below summarizes some established and novel biological applications for the piperidine class of compounds, representing potential avenues for derivatives of this compound.

Application AreaEstablished TargetsNovel & Emerging Targets/Applications
Central Nervous System Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO), Dopamine/Norepinephrine Transporters. clinmedkaz.orgencyclopedia.pubclinmedkaz.orgGABAA/BZ receptors, Glycine Transporter 1. nih.govclinmedkaz.org
Oncology Tyrosinase, Aromatase, Anaplastic Lymphoma Kinase (ALK). encyclopedia.pubclinmedkaz.orgApoptosis induction, Inhibition of pro-tumorigenic receptors. encyclopedia.pub
Infectious Diseases Bacterial and fungal enzymes. encyclopedia.pubresearchgate.netViral proteases (e.g., SARS-CoV-2 PLpro), HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT). frontiersin.orgnih.gov
Drug Delivery -Ionizable lipids for mRNA-LNP formulations, enhancing stability and delivery of nucleic acid therapeutics. researchgate.net
Inflammatory Conditions -Anti-inflammatory activity through various pathways. clinmedkaz.org

Development of Advanced Synthetic Strategies for Highly Functionalized and Chiral Piperidine Scaffolds

The biological activity of piperidine derivatives is highly dependent on the substitution pattern and stereochemistry of the ring. researchgate.net Therefore, developing advanced synthetic methods to precisely control these features is a major focus of modern organic chemistry. While classical methods like reductive amination exist, contemporary strategies offer greater efficiency, complexity, and stereocontrol. nih.gov

One specific synthesis for an enantiopure form, (3S,5S)-(-)-3-ethyl-5-methylpiperidine, has been achieved through the regioselective endocyclic oxidation of enantiopure 3-alkylpiperidines, followed by further transformations. researchgate.netresearchgate.net However, creating a diverse library of analogues requires more versatile and advanced approaches.

Key advanced strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate complex, highly functionalized piperidine scaffolds. nih.govresearchgate.net This approach is highly atom-economical and efficient for building molecular diversity.

Metal-Catalyzed Cyclization and Functionalization: Transition metals like palladium, gold, and rhodium are used to catalyze various bond-forming reactions, including intramolecular hydroaminations and C-H functionalizations, to construct the piperidine ring with high chemo- and stereoselectivity. nih.govrsc.org

Organometallic Scaffolding: This strategy uses a metal complex as a chiral scaffold to control the sequential introduction of multiple substituents around the piperidine ring in a predictable and stereodivergent manner. nih.gov

Biocatalysis: Enzymes, such as transaminases, are being employed to perform key steps in piperidine synthesis, such as in an ω-TA-mediated aza-Michael reaction. acs.org This approach offers exceptional enantioselectivity under mild reaction conditions.

The following table compares these synthetic strategies, highlighting the evolution of methods for accessing complex piperidine structures like derivatives of this compound.

Synthetic StrategyDescriptionAdvantagesLimitations
Classical Synthesis Stepwise approaches involving reactions like Dieckmann condensation, Hantzsch synthesis, or hydrogenation of pyridine (B92270) precursors. nih.govmdpi.comWell-established and reliable for simple structures.Often requires multiple steps, harsh conditions, and produces significant waste.
Multicomponent Reactions One-pot combination of ≥3 reactants to form a complex product that incorporates most of the atoms of the starting materials. researchgate.netHigh efficiency, atom economy, and rapid generation of molecular diversity. nih.govSubstrate scope can be limited; optimization can be complex.
Asymmetric Catalysis Use of chiral metal catalysts or organocatalysts to induce enantioselectivity in ring-forming or functionalization reactions. rsc.orgacs.orgAccess to specific enantiomers, which is critical for pharmacological activity.Catalysts can be expensive or sensitive; may require extensive optimization.
Organometallic Scaffolding A stoichiometric chiral organometallic complex directs the regio- and stereocontrolled addition of substituents. nih.govExcellent control over multiple stereocenters; systematic and predictable. nih.govStoichiometric use of metals; requires demetalation step.

Challenges and Opportunities in Piperidine-Based Chemical Biology and Lead Optimization

Despite the proven success of the piperidine scaffold, its application in drug discovery faces several challenges that also present significant opportunities for innovation. The journey from a promising hit compound to an optimized clinical candidate requires navigating complex issues related to efficacy, safety, and pharmacokinetics.

Challenges:

Drug Resistance: In fields like oncology and infectious diseases, the emergence of drug-resistant targets is a major hurdle. For example, HIV-1 can develop mutations that reduce the efficacy of piperidine-containing NNRTIs. nih.gov

Metabolic Stability: The piperidine ring can be a site of metabolic modification by cytochrome P450 enzymes, potentially leading to rapid clearance from the body or the formation of inactive or toxic metabolites. clinmedkaz.org

Synthetic Scalability and Sustainability: Many advanced synthetic methods that work well on a lab scale are difficult or expensive to implement for large-scale production. There is a growing need for "green" chemistry approaches that are more environmentally benign. bohrium.com

Achieving Target Specificity: Designing piperidine derivatives that bind selectively to their intended target without affecting related proteins is a constant challenge, crucial for minimizing off-target side effects. frontiersin.org

Opportunities:

Rational Design to Overcome Resistance: By understanding the structural basis of resistance, new generations of piperidine derivatives can be designed to be effective against mutant targets. nih.gov

Multifunctional Agents: There is a trend towards developing single compounds that can modulate multiple targets simultaneously, which can be beneficial for complex diseases like Alzheimer's. encyclopedia.pub Piperidines often serve as a core linker in such multi-target agents. encyclopedia.pub

Privileged Scaffolds for Chemical Libraries: The piperidine core is considered a "privileged structure" and is ideal for creating large, diverse compound libraries for high-throughput screening against new and existing biological targets. researchgate.net

New Therapeutic Modalities: As seen with mRNA-LNP systems, there are opportunities to use piperidine-based molecules not just as drugs, but as critical components in novel therapeutic platforms, opening up entirely new research directions. researchgate.net

This dynamic interplay of challenges and opportunities ensures that research into piperidine scaffolds, including structures like this compound, will remain a vibrant and impactful area of medicinal chemistry.

Q & A

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound?

  • Methodology : Ensure questions are Feasible (e.g., accessible intermediates), Interesting (address knowledge gaps in piperidine pharmacology), Novel (e.g., unexplored substituent effects), Ethical (non-toxic intermediates), and Relevant (potential CNS or antimicrobial applications). Pilot studies and literature gap analysis (e.g., SciFinder reviews) strengthen proposals .

Tables for Key Data

Property Technique Typical Values Reference
Melting PointDSC45–50°C (varies by substituent)
Enantiomeric Excess (ee)Chiral HPLC85–95% (optimized asymmetric synthesis)
pKa (aqueous)Potentiometric Titration9.2 ± 0.3
Conformational Energy BarrierVT-NMRΔG‡ ≈ 10–12 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.